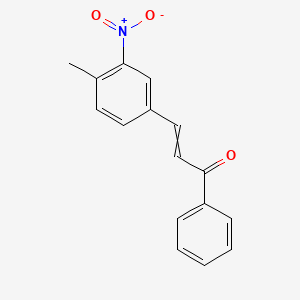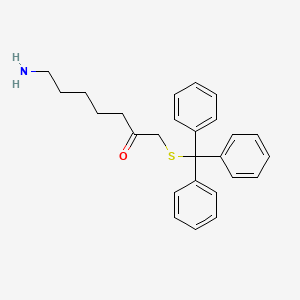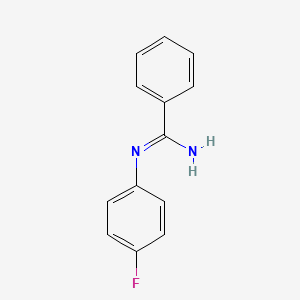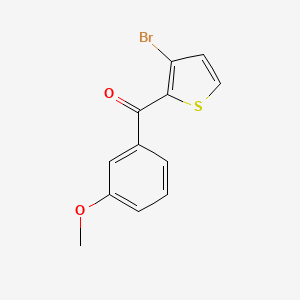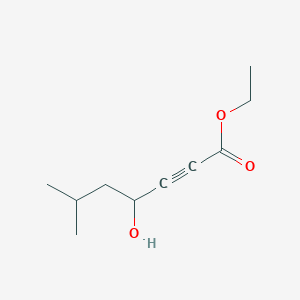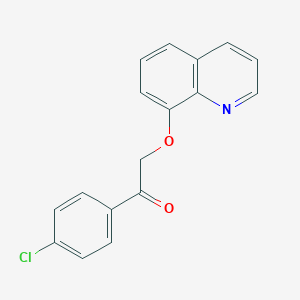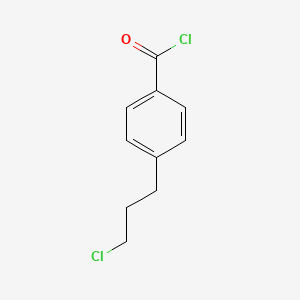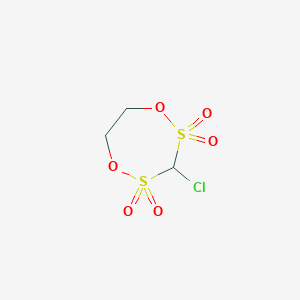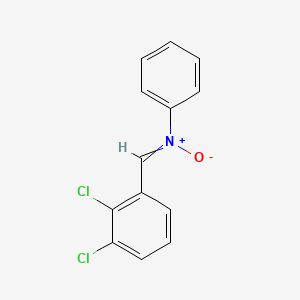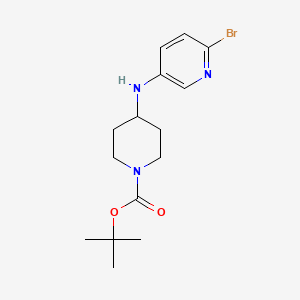![molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is a chemical compound that features a cyclohexane ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyloxy group, using reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of desilylated products.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic molecules.
Medicinal Chemistry: In the synthesis of biologically active compounds and drug intermediates.
Material Science: As a precursor for the synthesis of silicon-containing polymers and materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving silyl-protected intermediates.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protection prevents unwanted side reactions during synthetic transformations and can be selectively removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride . The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl Ethers: More sterically hindered, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl Ethers: Similar stability but with different steric and electronic properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group provides significant protection against hydrolysis while being removable under mild conditions, making it a versatile protecting group in organic synthesis .
Propiedades
Fórmula molecular |
C14H28O3Si |
|---|---|
Peso molecular |
272.45 g/mol |
Nombre IUPAC |
methyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H28O3Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(15)16-4/h11-12H,7-10H2,1-6H3 |
Clave InChI |
OUOBFLNSBYINNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)

![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)
